N'-[(4-iodobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide
Overview
Description
N'-[(4-iodobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using specific methods and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N'-[(4-iodobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide is not fully understood. However, it is believed that the compound inhibits the activity of certain enzymes involved in the production of pro-inflammatory cytokines. It is also believed to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. The compound has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been found to induce apoptosis in cancer cells and exhibit antibacterial activity against certain strains of bacteria.
Advantages and Limitations for Lab Experiments
One advantage of using N'-[(4-iodobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide in lab experiments is its relatively simple synthesis method. The compound is also stable and can be stored for extended periods. However, one limitation is that the compound is not widely available and may be expensive to synthesize.
Future Directions
There are several future directions for the study of N'-[(4-iodobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide. One direction is to further investigate its potential use as an anti-inflammatory agent. Another direction is to study its potential as an antibacterial agent against a wider range of bacterial strains. Additionally, the compound could be studied for its potential use in the treatment of other diseases such as autoimmune disorders. Finally, further research could be conducted to fully understand the mechanism of action of the compound.
Scientific Research Applications
N'-[(4-iodobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has potential applications in various fields of scientific research. The compound has been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines. It has also been studied for its potential use as an anti-cancer agent. In addition, the compound has been found to exhibit antibacterial activity against certain strains of bacteria.
Properties
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 4-iodobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IN2O4/c1-21-13-8-5-11(9-14(13)22-2)15(18)19-23-16(20)10-3-6-12(17)7-4-10/h3-9H,1-2H3,(H2,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOSHKJVOXFWIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)C2=CC=C(C=C2)I)N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)C2=CC=C(C=C2)I)/N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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